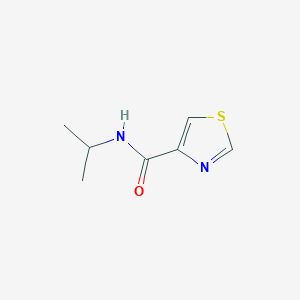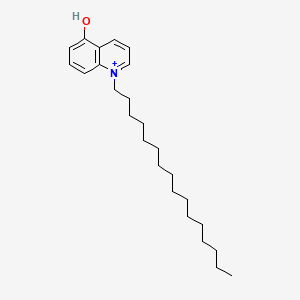
1-Hexadecyl-5-hydroxyquinolin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecyl-5-hydroxyquinolin-1-ium is a quinoline derivative known for its unique chemical structure and diverse applications This compound is characterized by a long hexadecyl chain attached to the quinoline ring, which imparts distinct physicochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-5-hydroxyquinolin-1-ium typically involves the alkylation of 5-hydroxyquinoline with hexadecyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexadecyl-5-hydroxyquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hexadecyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinoline ketones or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various alkyl or aryl quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Hexadecyl-5-hydroxyquinolin-1-ium involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Hexadecyl-5-hydroxyquinolin-1-ium can be compared with other quinoline derivatives to highlight its uniqueness:
Eigenschaften
CAS-Nummer |
113451-64-2 |
|---|---|
Molekularformel |
C25H40NO+ |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
1-hexadecylquinolin-1-ium-5-ol |
InChI |
InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-26-22-17-18-23-24(26)19-16-20-25(23)27/h16-20,22H,2-15,21H2,1H3/p+1 |
InChI-Schlüssel |
CJNLSGTXWXLYNY-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC2=C1C=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
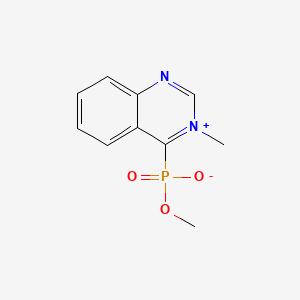
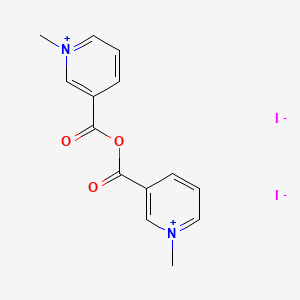
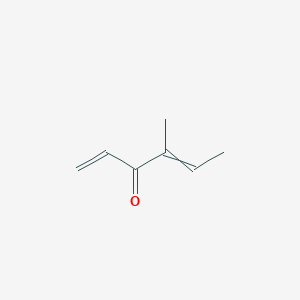
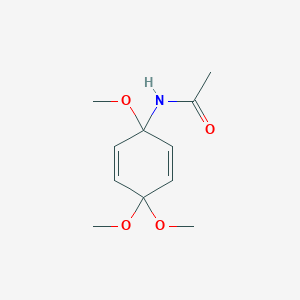
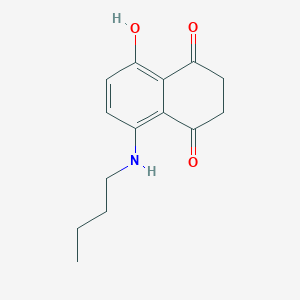
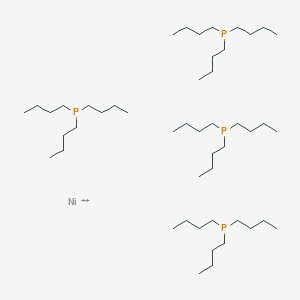
![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
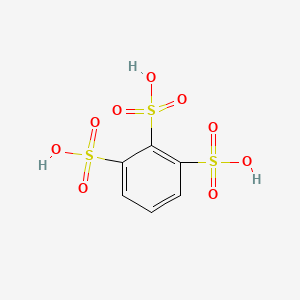
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)


